2-Amino-8-hydroxyquinoline-3-carboxylic acid

CAS No.: 90771-37-2

Cat. No.: VC15969402

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90771-37-2 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 2-amino-8-hydroxyquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O3/c11-9-6(10(14)15)4-5-2-1-3-7(13)8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15) |

| Standard InChI Key | GPCNZJDSRRFWGY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC(=C(N=C2C(=C1)O)N)C(=O)O |

Introduction

Chemical Identity and Structural Features

2-Amino-8-hydroxyquinoline-3-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is , with a molecular weight of 189.167 g/mol . The exact mass, calculated as 189.043 g/mol, and a LogP value of 1.64 suggest moderate hydrophobicity, balanced by polar functional groups that enhance solubility in aqueous environments .

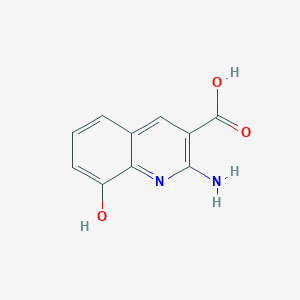

The compound’s structure (Fig. 1) features:

-

An amino group (-NH) at position 2, which participates in hydrogen bonding and nucleophilic reactions.

-

A hydroxyl group (-OH) at position 8, contributing to acidity (pKa ~9–10) and metal-chelating properties.

-

A carboxylic acid group (-COOH) at position 3, enabling salt formation and esterification.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 911109-16-5 |

| Molecular Formula | |

| Molecular Weight | 189.167 g/mol |

| Exact Mass | 189.043 g/mol |

| LogP | 1.64 |

| Topological Polar Surface Area | 70.42 Ų |

The structural arrangement of these groups facilitates diverse reactivity, making the compound a valuable intermediate in organic synthesis .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 2-amino-8-hydroxyquinoline-3-carboxylic acid is detailed in patent WO2006/103120 A2, which describes a multi-step procedure starting from 8-hydroxyquinoline precursors . Key steps include:

-

Nitration and Reduction: Introduction of the amino group via nitration at position 2, followed by catalytic hydrogenation.

-

Carboxylation: Direct carboxylation at position 3 using Kolbe-Schmitt conditions or metal-catalyzed carbonylation.

Alternative routes involve chemoselective acylation of 2-amino-8-quinolinol, where the carboxylic acid group is introduced via coupling reactions with activated carbonyl donors . For instance, Park et al. demonstrated that treating 2-amino-8-quinolinol with acyl imidazolides or esters under basic conditions selectively yields C3-carboxylic acid derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the structure:

-

H NMR: Signals at δ 6.8–7.5 ppm correspond to aromatic protons, while the carboxylic acid proton appears as a broad singlet near δ 12 ppm .

-

C NMR: The carbonyl carbon of the carboxylic acid group resonates at δ 170–175 ppm .

-

IR: Stretching vibrations at 3300 cm (O-H), 1680 cm (C=O), and 1600 cm (C=N) confirm functional groups .

X-ray crystallography of related derivatives (e.g., C8-ester analogs) reveals planar quinoline rings with intramolecular hydrogen bonds between the amino and carboxylic acid groups, stabilizing the structure .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited solubility in water (0.2 g/L) due to its aromatic backbone but forms soluble salts with amines or inorganic bases . For example, sodium salts achieve solubilities exceeding 2 g/L, making them preferable for pharmaceutical formulations . The LogP value of 1.64 indicates moderate lipid permeability, suitable for crossing biological membranes .

Table 2: Solubility Profile

| Solvent | Solubility (g/L) |

|---|---|

| Water | 0.2 |

| Ethanol | 1.5 |

| Dimethyl Sulfoxide | 10.2 |

| 0.1 M NaOH | 2.8 |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with complete degradation by 300°C. Differential Scanning Calorimetry (DSC) reveals a melting point of 245°C (with decomposition), consistent with polar functional groups enhancing intermolecular forces .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| S. aureus 4498 | 8 |

| E. coli 3541 | 8 |

| P. aeruginosa 500 | 16 |

Mechanism of Action

The compound’s mechanism may involve:

-

Metal Chelation: The 8-hydroxy group binds essential metal ions (e.g., Fe, Cu), disrupting microbial metalloenzymes .

-

Intercalation: The planar quinoline ring intercalates into DNA, inhibiting replication .

-

Synergy with Antibiotics: Carboxylic acid derivatives enhance membrane permeability, potentiating β-lactams and fluoroquinolones .

Industrial and Patent Landscape

Patent WO2006/103120 A2, assigned to INSA ROUEN and GOUS INC., claims methods for synthesizing 2-amino-8-hydroxyquinoline-3-carboxylic acid and its use in antimicrobial agents . Recent applications focus on:

-

Drug Delivery Systems: Conjugation with polymers for sustained release.

-

Agricultural Chemicals: Formulations targeting plant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume